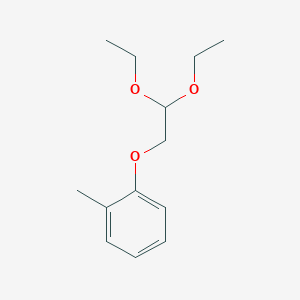

2-(2,2-Diethoxyethoxy)toluene

Description

Contextual Significance of Aromatic Ethers with Acetal (B89532) Functionalities in Contemporary Organic Synthesis

Aromatic ethers that also contain acetal functionalities represent a significant class of compounds in modern organic synthesis due to their dual reactivity. Acetals are well-established as protecting groups for aldehydes and ketones, offering stability under a range of reaction conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions. wikipedia.org This protective role is crucial in multi-step syntheses where sensitive carbonyl groups must be shielded from undesired reactions. jst.go.jp

Beyond their use as protecting groups, acetals function as synthetic equivalents of carbonyl compounds. jst.go.jp They can participate in various carbon-carbon bond-forming reactions. For instance, the diethoxyethoxy group can be hydrolyzed to reveal an aldehyde, which can then undergo subsequent reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations. This "masked" aldehyde functionality allows for strategic bond formations at later stages of a synthetic sequence.

The combination of an ether and an acetal on an aromatic ring opens pathways to specialized reactions. The ether linkage can direct metallation reactions, such as ortho-lithiation, to specific positions on the aromatic ring, enabling regioselective functionalization. rsc.org Furthermore, the entire aromatic ether-acetal structure can serve as a precursor for the construction of heterocyclic systems. The in situ generation of an aldehyde from the acetal, followed by intramolecular cyclization with another functional group on the molecule, is a powerful strategy for synthesizing fused ring systems like benzofurans or other complex polyheterocyclic compounds. patsnap.comwiley.com

Structural Characteristics and Chemical Precedence of 2-(2,2-Diethoxyethoxy)toluene

This compound is a specific isomer within the family of diethoxyethoxy-substituted toluenes. Its chemical identity is defined by the substitution pattern on the benzene (B151609) ring, with the diethoxyethoxy group at position 2 and the methyl group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 117516-63-9 | guidechem.com, sigmaaldrich.com, arctomsci.com |

| Molecular Formula | C13H20O3 | guidechem.com, sigmaaldrich.com |

| Molecular Weight | 224.3 g/mol | sigmaaldrich.com |

The synthesis of this compound is not extensively detailed in readily available literature, but its preparation can be inferred from established synthetic methods for analogous compounds. A common and effective method for creating such aryl ethers is the Williamson ether synthesis. This would involve the reaction of the sodium salt of o-cresol (B1677501) (2-methylphenol) with a suitable haloacetal, such as 2-bromo-1,1-diethoxyethane.

A documented example that supports this synthetic route is the preparation of 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene. patsnap.com In this synthesis, 2-bromo-4-fluoro-3-methylphenol (B6319952) is treated with 2-bromo-1,1-diethoxyethane in the presence of a base, potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). patsnap.com This reaction proceeds via an SN2 mechanism where the phenoxide ion displaces the bromide on the haloacetal, forming the ether linkage.

The chemical reactivity of the diethoxyethoxy group is central to its utility. This acetal functionality is stable to many reagents but can be readily hydrolyzed under acidic conditions (e.g., using polyphosphoric acid or trifluoroacetic acid) to unmask an acetaldehyde (B116499) moiety. patsnap.comwiley.com For example, a related compound, 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene, undergoes an acid-catalyzed cyclization where the acetal is hydrolyzed, and the resulting aldehyde engages in an intramolecular electrophilic substitution with the aromatic ring to form a benzofuran (B130515) ring system. patsnap.com

Scope and Research Trajectories Pertaining to Diethoxyethoxy-Substituted Toluene (B28343) Derivatives

Research involving diethoxyethoxy-substituted aromatic compounds, including toluene derivatives, primarily focuses on their application as intermediates in the synthesis of complex heterocyclic structures, many of which are scaffolds for pharmaceutically active molecules. The diethoxyethoxy group serves as a versatile handle, essentially a masked aldehyde, that enables the construction of intricate molecular frameworks through cyclization reactions.

A significant research trajectory is the synthesis of fused heterocyclic systems. For instance, derivatives of this compound are key precursors for benzofurans. patsnap.com In a similar vein, 2-(2,2-diethoxyethoxy)benzaldehyde, a closely related compound, is used to generate cyclic iminium ions in situ. These ions then undergo intramolecular Pictet-Spengler reactions to create novel benzo patsnap.comguidechem.comoxazepine-fused tetrahydroisoquinoline and tetrahydro-β-carboline analogues, which are complex polyheterocyclic systems of interest in medicinal chemistry. wiley.com

Furthermore, these derivatives are employed in the synthesis of compounds targeting specific biological pathways. Diethoxyethoxy-substituted aromatics have been used as building blocks for potential STAT3 protein inhibitors and for xanthine (B1682287) oxidase inhibitors, which are relevant in the treatment of diseases associated with high uric acid levels. google.comgoogle.com The general synthetic strategy involves using the diethoxyethoxy-substituted aromatic as a core structure, which is then elaborated through various chemical transformations to build the final, biologically active molecule. The synthesis of certain 1,4-dihydropyridines, a class of compounds known for their cardiovascular effects, also utilizes intermediates derived from 4-(2,2-diethoxy-ethoxy)-3-oxo-butyric acid ethyl ester, highlighting the broad applicability of the diethoxyethoxy moiety. google.com

The following table summarizes the use of various diethoxyethoxy-substituted aromatic precursors in the synthesis of complex molecules.

Table 2: Applications of Diethoxyethoxy-Substituted Aromatic Precursors in Synthesis

| Precursor Compound | Synthetic Target | Research Area | Reference |

|---|---|---|---|

| 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene | 7-bromo-5-fluoro-4-methylbenzofuran | Heterocycle Synthesis | patsnap.com |

| 2-(2,2-diethoxyethoxy)benzaldehyde | Benzo patsnap.comguidechem.comoxazepine-fused tetrahydroisoquinolines | Heterocycle Synthesis | wiley.com |

| Methyl 3-bromo-4-(2,2-diethoxyethoxy)benzoate | Carboxy substituted (hetero) aromatic rings | Xanthine Oxidase Inhibitors | google.com |

| 4-(2,2-diethoxy-ethoxy)-3-oxo-butyric acid ethyl ester | 1,4-Dihydropyridines | Medicinal Chemistry | google.com |

This consistent use across different research areas underscores the strategic importance of the diethoxyethoxy group as a masked aldehyde, facilitating the synthesis of diverse and complex molecular targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-14-13(15-5-2)10-16-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLBINULTWPZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=CC=C1C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 2,2 Diethoxyethoxy Toluene

Hydrolysis and Controlled Deacetalization Reactions to Yield Aldehyde Intermediates

The primary and most fundamental reaction of 2-(2,2-Diethoxyethoxy)toluene involves the hydrolysis of its diethyl acetal (B89532) group to yield the corresponding aldehyde, 2-(2-oxoethoxy)toluene. Acetals are well-established protecting groups for aldehydes due to their stability under neutral and basic conditions. However, they are readily cleaved under acidic conditions.

The hydrolysis is typically acid-catalyzed and proceeds via a two-step mechanism. The reaction is reversible, and to drive the equilibrium towards the aldehyde, an excess of water is generally used.

Table 1: General Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature | Notes |

| Dilute HCl, H₂SO₄, or p-TsOH | Water, THF/water, Acetone/water | Room Temperature to mild heating | Standard and effective method. |

| Lewis Acids (e.g., FeCl₃, TMSI) | Aprotic solvents (e.g., CH₂Cl₂, CH₃CN) | Varies | Can offer milder conditions and selectivity. |

| Solid Acid Catalysts (e.g., Amberlyst-15) | Protic or aprotic solvents | Varies | Allows for easier catalyst removal. |

This table presents generalized conditions for acetal hydrolysis and is not based on specific experimental data for this compound.

Controlled deacetalization is crucial as the resulting aldehyde, 2-(2-oxoethoxy)toluene, is a key intermediate for subsequent transformations. The ortho-tolyl group is electronically well-suited to participate in or influence further reactions.

Intramolecular Cyclization Reactions of this compound Derivatives

Following the deprotection of the acetal to the aldehyde, the resulting 2-(2-oxoethoxy)toluene possesses the necessary structural features for intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

Acid-Catalyzed Formation of Fused Heterocyclic Systems (e.g., Benzofurans)

The aldehyde generated from the hydrolysis of this compound is a prime candidate for acid-catalyzed intramolecular cyclization to form a benzofuran (B130515) ring system. This type of reaction is a well-documented method for the synthesis of benzofurans. The mechanism involves the protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring. Subsequent dehydration leads to the formation of the aromatic benzofuran.

The presence of the methyl group on the toluene (B28343) ring can influence the regioselectivity of the cyclization, although cyclization onto the carbon bearing the ether linkage is sterically and electronically favored.

Electrophilic Aromatic Cyclization Pathways

Beyond simple acid catalysis, other electrophilic conditions can promote the cyclization of derivatives of 2-(2-oxoethoxy)toluene. For instance, if the aldehyde is first converted to an enol ether or a similar electron-rich species, a wider range of electrophilic reagents can initiate cyclization. These pathways can offer alternative routes to functionalized benzofuran derivatives or other fused ring systems. The success of such reactions would be highly dependent on the specific reaction conditions and the nature of the electrophile employed.

Applications in Complex Chemical Transformations

The aldehyde intermediate, 2-(2-oxoethoxy)toluene, derived from this compound, can serve as a key building block in various multicomponent reactions for the construction of complex molecular architectures.

Participation in Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.gov The aldehyde component is incorporated at the 4-position of the resulting dihydropyridine ring. It is plausible that 2-(2-oxoethoxy)toluene could participate as the aldehyde component in this reaction, leading to the formation of a 4-(o-tolyloxymethyl)-1,4-dihydropyridine derivative.

Table 2: Hypothetical Hantzsch Reaction of 2-(2-oxoethoxy)toluene

| Aldehyde | β-Ketoester | Nitrogen Source | Product |

| 2-(2-oxoethoxy)toluene | Ethyl acetoacetate | Ammonium acetate | Diethyl 2,6-dimethyl-4-((o-tolyloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate |

This table is a hypothetical representation of a potential Hantzsch reaction and is not based on reported experimental results.

The resulting dihydropyridines are valuable scaffolds in medicinal chemistry and can be further oxidized to the corresponding pyridine (B92270) derivatives.

Role in Intramolecular Pictet-Spengler Reactions for Polyheterocycle Construction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

While a direct intramolecular Pictet-Spengler reaction with this compound itself is not feasible, the derived aldehyde, 2-(2-oxoethoxy)toluene, could potentially be tethered to a tryptamine (B22526) or phenethylamine (B48288) derivative. The resulting intermediate, upon deprotection of the aldehyde, could then undergo an intramolecular Pictet-Spengler reaction to construct a polyheterocyclic system. This strategy would allow for the creation of complex molecular frameworks incorporating the o-tolyloxy moiety. The success of such a reaction would depend on the length and nature of the tether connecting the aldehyde precursor to the β-arylethylamine.

Integration into Diketone Synthesis

The synthesis of 1,4-dicarbonyl compounds, such as 1,4-diketones, is a significant challenge in organic synthesis due to the polarity mismatch of potential starting materials. rsc.org However, the aldehyde functional group, unmasked from this compound, is an excellent precursor for constructing such motifs via the Stetter reaction. organic-chemistry.orgchemistry-reaction.comnih.gov

Deprotection (Acetal Hydrolysis): The initial step is the acid-catalyzed hydrolysis of the acetal in this compound to yield the free aldehyde, 2-tolyloxyacetaldehyde. This reaction is typically performed in the presence of an acid catalyst and excess water to drive the equilibrium toward the aldehyde product. chemistrysteps.com

Stetter Reaction: The liberated 2-tolyloxyacetaldehyde can then undergo a Stetter reaction, which is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like a thiazolium salt or cyanide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming 1,4-dicarbonyl compounds. nih.gov In this process, the aldehyde's natural electrophilic character is temporarily reversed (umpolung), allowing it to act as a nucleophile. chemistry-reaction.comwikipedia.org

The mechanism for the thiazolium-catalyzed Stetter reaction proceeds as follows:

Step 1: Catalyst Activation and Breslow Intermediate Formation: A thiazolium salt precatalyst is deprotonated by a base to form a nucleophilic N-heterocyclic carbene (NHC). The NHC adds to the aldehyde (2-tolyloxyacetaldehyde), and after a proton transfer, forms the key Breslow intermediate.

Step 2: Michael Addition: This nucleophilic intermediate adds to a Michael acceptor, such as methyl vinyl ketone, in a 1,4-conjugate addition. wikipedia.org

Step 3: Product Formation and Catalyst Regeneration: The resulting intermediate collapses, eliminating the NHC catalyst and yielding the final 1,4-diketone product, 1-(o-tolyloxy)pentane-2,5-dione. The benzoin (B196080) condensation can sometimes be a competing reversible side reaction. rsc.org

This two-step sequence effectively transforms the protected aldehyde, this compound, into a valuable 1,4-diketone scaffold suitable for further synthetic modifications, such as the Paal–Knorr synthesis of furans and pyrroles. nih.govwikipedia.org

Mechanistic Investigations of Key Transformations Involving the Diethoxyethoxy Group

The diethoxyethoxy group, an acyclic acetal, is central to the reactivity of this compound. Understanding the mechanisms of its removal and the subsequent reactions of the unveiled functional group is crucial.

The hydrolysis of acetals is a reversible, acid-catalyzed process that regenerates the parent carbonyl compound and alcohols. chemistrysteps.comorganicchemistrytutor.com The reaction proceeds through a series of protonation and substitution steps. For acyclic acetals like the diethoxyethoxy group, the hydrolysis generally follows an A-1 or A-2 mechanism, depending on the reaction conditions and substrate structure. osti.gov

The accepted mechanism involves the following key steps: chemistrysteps.comyoutube.com

Protonation: One of the ethoxy oxygen atoms is protonated by an acid catalyst, converting the ethoxy group into a good leaving group (ethanol).

Formation of an Oxonium Ion: The protonated acetal undergoes unimolecular cleavage (in the A-1 pathway) to release a molecule of ethanol (B145695) and form a resonance-stabilized oxonium ion. gla.ac.uk

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (like another water molecule), yielding a hemiacetal intermediate.

Repeat of the Process: The second ethoxy group is then protonated and eliminated in a similar fashion, ultimately leading to the formation of a protonated aldehyde.

Final Deprotonation: The final deprotonation step yields the free aldehyde, 2-tolyloxyacetaldehyde, and regenerates the acid catalyst.

The distinction between the A-1 and A-2 mechanisms lies in the rate-determining step. osti.gov

| Characteristic | A-1 Mechanism | A-2 Mechanism |

|---|---|---|

| Rate-Determining Step | Unimolecular decomposition of the protonated acetal to form the oxonium ion. | Bimolecular nucleophilic attack of water on the protonated acetal. |

| Kinetics | First-order in substrate and acid (Specific Acid Catalysis). gla.ac.uk | Second-order (General Acid Catalysis). rsc.org |

| Entropy of Activation (ΔS‡) | Typically positive or slightly negative. | Large and negative, indicating a more ordered transition state. osti.gov |

| Solvent Isotope Effect (kH₂O/kD₂O) | Greater than 1 (Normal). | Less than 1 (Inverse). osti.gov |

For simple, unconstrained acyclic acetals, the A-1 mechanism is generally favored. gla.ac.ukacs.org

Once deprotected to 2-tolyloxyacetaldehyde, the molecule possesses both an aldehyde and an ortho-substituted aromatic ring, creating the potential for intramolecular cyclization under certain conditions. A plausible transformation is an acid-catalyzed intramolecular electrophilic aromatic substitution, akin to the Pomeranz–Fritsch reaction for isoquinoline (B145761) synthesis, which involves the cyclization of benzalaminoacetals. maxbrainchemistry.comwikipedia.orgchemistry-reaction.comthermofisher.com

A proposed mechanism for the cyclization of 2-tolyloxyacetaldehyde to form a chromane (B1220400) derivative would proceed as follows:

Protonation of the Carbonyl: The aldehyde's carbonyl oxygen is protonated by a strong acid, significantly increasing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated carbonyl carbon is attacked by the electron-rich toluene ring at the position ortho to the methyl group (and para to the ether linkage), which is an activated position for electrophilic substitution. This step forms a new carbon-carbon bond and a six-membered ring, generating a cationic intermediate (a sigma complex).

Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding a cyclic hemiacetal or, after subsequent dehydration, a chromene derivative.

Such cyclizations are highly dependent on the reaction conditions, including the strength of the acid catalyst and temperature. The ortho-methyl group on the toluene ring can influence the regioselectivity of the cyclization. nih.gov

The aldehyde, 2-tolyloxyacetaldehyde, derived from the hydrolysis of this compound, is a versatile substrate for various carbon-carbon bond-forming reactions. Two fundamental examples are the Grignard and Wittig reactions.

Grignard Reaction: The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group. wikipedia.orgleah4sci.com The reaction of 2-tolyloxyacetaldehyde with a Grignard reagent (e.g., Phenylmagnesium bromide) would produce a secondary alcohol.

The mechanism is a nucleophilic addition: chemistrysteps.commasterorganicchemistry.com

The highly polarized carbon-magnesium bond of the Grignard reagent acts as a potent source of a carbon nucleophile.

This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org

The attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate.

Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product. byjus.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.orgbyjus.comorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com

The mechanism is generally understood to proceed as follows: organic-chemistry.orgmasterorganicchemistry.com

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2-tolyloxyacetaldehyde.

This leads to the formation of a four-membered ring intermediate called an oxaphosphetane via a [2+2] cycloaddition.

The oxaphosphetane intermediate is unstable and rapidly decomposes.

The decomposition involves the cleavage of the carbon-oxygen and carbon-phosphorus bonds, resulting in the formation of a stable triphenylphosphine (B44618) oxide and the desired alkene product. The driving force for this step is the formation of the very strong phosphorus-oxygen double bond. organic-chemistry.org

The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the substituents on the ylide. wikipedia.orgjove.com

| Reaction | Reagent | Functional Group Transformation | Product Class |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Aldehyde → Secondary Alcohol | Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Aldehyde → Alkene | Alkene |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2,2 Diethoxyethoxy Toluene

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2-(2,2-Diethoxyethoxy)toluene. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the toluene (B28343) ring, the methyl group on the ring, the methylene (B1212753) protons of the ethoxy groups, the methine proton of the acetal (B89532), and the methylene protons of the ethoxy linker. The anticipated chemical shifts (δ) in a deuterated solvent like CDCl₃ are influenced by the electronic environment of each proton. oecd.org The aromatic protons typically appear in the downfield region (around 7.0-7.3 ppm), often as a complex multiplet due to spin-spin coupling. The methyl group attached to the toluene ring would present as a singlet around 2.3 ppm. The protons of the ethoxy groups and the ethoxy linker would show characteristic quartet and triplet patterns due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. For this compound, distinct signals are expected for the carbons of the aromatic ring, the methyl group, the acetal carbon, and the carbons of the ethoxy groups. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Aromatic carbons typically resonate between 110-160 ppm, while the sp³ hybridized carbons of the alkyl chains appear in the upfield region. libretexts.orgwisc.edu The acetal carbon (O-CH-O) is characteristically found further downfield compared to other alkyl carbons, typically in the 90-110 ppm range.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.3 | m | 110 - 138 |

| Ar-CH₃ | ~2.3 | s | ~21 |

| O-CH₂-Ar | ~4.0 | t | ~68 |

| CH(OEt)₂ | ~4.8 | t | ~102 |

| O-CH₂-CH₃ | ~3.6 | q | ~62 |

| O-CH₂-CH₃ | ~1.2 | t | ~15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. illinois.edunmrs.ionmrs.iochemicalbook.comwashington.educhemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₃H₂₀O₃, corresponding to a molecular weight of 224.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 224.

The fragmentation of this compound under EI conditions would likely proceed through cleavage of the ether and acetal linkages, which are typically the most labile bonds. Plausible fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z 179.

Loss of an ethyl radical (•CH₂CH₃): Leading to a fragment at m/z 195.

Cleavage of the C-O bond between the aromatic ring and the side chain: This could generate a tolyloxy radical and a corresponding cation at m/z 117, or a tolylmethyl cation (tropylium ion) at m/z 91, which is a very common and stable fragment for toluene-containing compounds. nist.gov

Formation of the diethyl acetal fragment: A characteristic fragment for the [CH(OCH₂CH₃)₂]⁺ ion could appear at m/z 103.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for assessing the purity of volatile and semi-volatile compounds like this compound. jeol.comepa.gov In this technique, the compound is first separated from any impurities based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component.

This allows for the positive identification of the main compound by matching its retention time and mass spectrum with a known standard. Furthermore, any impurities present in the sample can be identified and quantified, providing a detailed purity profile. A typical GC method would involve a capillary column (e.g., DB-5 or equivalent) and a temperature program that allows for the efficient separation of the analyte from any starting materials or by-products. researchgate.netptfarm.pl

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the elemental composition and molecular formula of the compound. For this compound (C₁₃H₂₀O₃), the calculated exact mass is 224.14124 Da. An experimental HRMS measurement that corresponds to this value within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Chromatographic Techniques for Purity Assessment and Preparative Separation

Chromatographic techniques are fundamental for both the analysis and purification of synthesized organic compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. khanacademy.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product.

The choice of eluent (mobile phase) is crucial for achieving good separation. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether would be suitable. biotage.comchemicalforums.com The product, being an acetal ether, would be expected to have a different retention factor (Rf) value compared to the starting materials (e.g., 2-methylphenol and 2,2-diethoxyethanol). Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using a chemical staining agent. researchgate.net

Column chromatography is a standard preparative technique used to purify organic compounds on a larger scale. rsc.org For this compound, silica gel would be the most common stationary phase. The crude product is loaded onto the top of the column, and an eluent system, often determined by prior TLC analysis, is passed through the column. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the compound this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational frequencies of its constituent bonds. Analysis of the spectrum allows for the confirmation of its key structural features, including the aromatic toluene ring, the ether linkages, and the acetal group.

The molecular structure of this compound contains several distinct functional groups, each with characteristic absorption bands in the infrared spectrum. These include the aromatic ring of the toluene moiety, the alkyl portions of the ethoxy and methyl groups, the ether C-O-C linkages, and the specific C-O-C-O-C arrangement of the acetal group.

Detailed Research Findings

The interpretation of the IR spectrum of this compound is based on the vibrational modes of its specific bonds. The spectrum can be divided into several key regions:

C-H Stretching Region (3100-2850 cm⁻¹): This region is characterized by absorptions from both aromatic and aliphatic C-H bonds.

Aromatic C-H Stretch: The sp² hybridized C-H bonds of the toluene ring typically exhibit sharp, medium-intensity absorption bands at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. orgchemboulder.comlibretexts.orgvscht.cz

Aliphatic C-H Stretch: The sp³ hybridized C-H bonds in the methyl group of the toluene and the ethyl groups of the diethoxy moiety show strong, sharp absorptions in the 3000-2850 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iqpressbooks.pub

Aromatic Overtones and Combination Bands (2000-1665 cm⁻¹): Weak absorption bands, known as overtones, can appear in this region. The pattern of these bands can sometimes be used to determine the substitution pattern of the aromatic ring. orgchemboulder.comspectra-analysis.comlibretexts.org

C-C Stretching Region (1600-1400 cm⁻¹): This region contains absorptions from the carbon-carbon bonds of the aromatic ring.

Aromatic C-C Stretch: The stretching vibrations within the benzene (B151609) ring give rise to several bands of variable intensity, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Bending Region (1470-1350 cm⁻¹): This area shows the bending vibrations (scissoring, rocking) of the aliphatic C-H bonds in the methyl and methylene groups. uomustansiriyah.edu.iqlibretexts.org

C-O Stretching Region (1250-1000 cm⁻¹): This is a highly diagnostic region for this compound, featuring strong absorptions from the ether and acetal groups.

Aryl-Alkyl Ether C-O Stretch: The C-O bond between the aromatic ring and the ethoxy group is expected to produce a strong, characteristic absorption band, typically around 1250 cm⁻¹. openstax.orglibretexts.orgpressbooks.pub

Acetal C-O-C-O-C Stretch: The acetal functional group is known to exhibit multiple, strong, and characteristic absorption bands due to the coupled stretching vibrations of the C-O bonds. These bands are typically found in the 1200-1020 cm⁻¹ range. researchgate.netblogspot.comresearchgate.net The presence of several strong peaks in this region is a key indicator of the acetal structure, distinguishing it from a simple ether which usually shows a single strong C-O stretch. academyart.edu

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds result in strong absorptions in this region. The exact position of these bands is highly indicative of the substitution pattern on the benzene ring. orgchemboulder.comspectra-analysis.comspectroscopyonline.com For an ortho-substituted toluene derivative, specific patterns are expected.

The following interactive data table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 3000-2850 | Strong | Aliphatic C-H (CH₃, CH₂) | Stretching |

| 1600-1585 | Medium-Weak | Aromatic C=C | In-ring Stretching |

| 1500-1400 | Medium | Aromatic C=C | In-ring Stretching |

| ~1250 | Strong | Aryl-Alkyl Ether (Ar-O-C) | Asymmetric Stretching |

| 1200-1020 | Multiple Strong Bands | Acetal (C-O-C-O-C) | C-O Stretching |

| 900-675 | Strong | Aromatic C-H | Out-of-Plane Bending |

Theoretical and Computational Chemistry Studies of 2 2,2 Diethoxyethoxy Toluene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

From these calculations, fundamental electronic properties can be derived. These include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions.

Interactive Data Table: Hypothetical Conformational Analysis Data

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available.

| Dihedral Angle | Conformer A (°) | Conformer B (°) | Relative Energy (kcal/mol) |

| C(ring)-O-C-C | 178.5 | 65.2 | 0.0 (Global Minimum) |

| O-C-C-O | -179.1 | 175.8 | 1.2 (Local Minimum) |

| C-O-C(ethyl)-C | 60.1 | -60.5 | --- |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. While no specific DFT studies on the reaction mechanisms involving 2-(2,2-diethoxyethoxy)toluene have been published, the methodology would be invaluable for understanding its reactivity.

For example, DFT could be used to model the ether cleavage of the diethoxyethoxy chain under acidic or basic conditions. Researchers would construct a reaction coordinate, mapping the energy changes as the reactant proceeds to the product. A critical part of this process is locating the transition state—the highest energy point along the reaction pathway. The geometric and electronic properties of the transition state structure provide crucial information about the reaction's feasibility and kinetics.

Furthermore, DFT calculations can elucidate the regioselectivity of electrophilic aromatic substitution on the toluene (B28343) ring. By calculating the energies of the intermediate sigma complexes (Wheland intermediates) for ortho, meta, and para attack, one can predict the most likely site of substitution. The electron-donating or -withdrawing nature of the 2-(2,2-diethoxyethoxy) substituent would be a key determinant in these predictions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of new compounds. For this compound, these predictions would be highly valuable.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental spectrum. The accuracy of these predictions is generally high, making them a powerful tool in structure elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as C-H bonds of the aromatic ring, C-O-C stretches of the ether linkages, and various vibrations of the alkyl chains.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. For this compound, TD-DFT could predict the π → π* transitions associated with the toluene ring and how they are influenced by the ether substituent.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available.

| Parameter | Predicted Value (B3LYP/6-31G*) | Experimental Value |

| ¹H NMR (δ, ppm, aromatic) | 7.10 - 7.35 | Not Available |

| ¹³C NMR (δ, ppm, C-O) | 65.8, 68.2, 101.5 | Not Available |

| IR (cm⁻¹, C-O-C stretch) | 1125 | Not Available |

| UV-Vis (λmax, nm) | 265 | Not Available |

Structure-Reactivity Relationship Analysis through In Silico Modeling

In silico modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, allows for the prediction of a compound's biological activity or physical properties based on its molecular structure. Although no specific QSAR/QSPR studies have been performed on this compound, the framework for such an analysis can be outlined.

To build a QSAR/QSPR model, a set of molecules with known activities or properties would be required. A variety of molecular descriptors for each molecule, including this compound, would be calculated. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

Hydrophobic: LogP, which describes the partitioning of the molecule between water and octanol.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical equation that correlates these descriptors with the observed activity or property. Such a model could then be used to predict the behavior of new or untested compounds like this compound. For instance, a QSAR model might predict its potential toxicity, while a QSPR model could predict its boiling point or solubility. The reliability of these predictions is heavily dependent on the quality and diversity of the dataset used to train the model.

Applications of 2 2,2 Diethoxyethoxy Toluene in Specialized Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Non-Biomedical Contexts

In the realm of organic synthesis, 2-(2,2-diethoxyethoxy)toluene can be envisioned as a valuable synthetic intermediate or building block. Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex molecular architectures. The presence of the acetal (B89532) group, which is a protected aldehyde, is of particular significance. Acetals are stable to a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. However, they can be readily deprotected under acidic conditions to reveal the parent aldehyde. libretexts.orgmasterorganicchemistry.comyoutube.comopenstax.org

This "protecting group" nature allows for selective reactions to be carried out on other parts of the molecule, such as the aromatic ring or the methyl group of the toluene (B28343) moiety, without affecting the aldehyde functionality. For instance, the methyl group could be halogenated or oxidized, or the aromatic ring could undergo electrophilic substitution reactions. Following these transformations, the aldehyde can be unmasked at a later synthetic stage for further reactions, such as condensations, oxidations, or reductions.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Potential Products | Significance |

| Acetal Group | Acid-catalyzed hydrolysis | 2-(Tolyloxy)acetaldehyde | Unmasking of a reactive aldehyde for further synthesis. |

| Toluene Methyl Group | Free-radical halogenation | 2-(2,2-Diethoxyethoxy)benzyl halide | Introduction of a handle for nucleophilic substitution. |

| Toluene Aromatic Ring | Electrophilic Aromatic Substitution | Substituted this compound derivatives | Functionalization of the aromatic core. |

Utility in the Construction of Advanced Organic Scaffolds

The dual functionality of this compound makes it a candidate for the construction of advanced organic scaffolds. researchgate.net Upon deprotection to the corresponding aldehyde, this compound can participate in a variety of carbon-carbon bond-forming reactions that are central to the synthesis of complex organic molecules. nih.govresearchgate.net For example, the aldehyde can undergo aldol (B89426) condensations, Wittig reactions, or Grignard additions to build up more elaborate carbon skeletons.

Furthermore, the tolyloxy portion of the molecule can be incorporated into larger supramolecular structures or macrocycles. The synthesis of such complex molecules often relies on the stepwise and controlled connection of multifunctional building blocks. The ability to perform chemistry on the toluene ring or its methyl group while the aldehyde is protected, and then subsequently utilize the aldehyde for further construction, offers a powerful strategic advantage in multi-step syntheses.

Potential in the Development of Functional Materials (e.g., Polymers, Liquid Crystals)

The structural characteristics of this compound also suggest its potential utility in the development of novel functional materials. nih.gov

Polymers: The aldehyde functionality, revealed after deprotection, can be used as a monomer in polymerization reactions. For example, it could undergo condensation polymerization with other monomers containing active methylene (B1212753) groups or amino functionalities to form a variety of polymers. The properties of the resulting polymers would be influenced by the rigid aromatic toluene unit and the flexible diethoxyethoxy side chain. The toluene component could enhance thermal stability and mechanical strength, while the ether linkages might impart flexibility and influence solubility. The synthesis of polymers with specific properties is a significant area of research in polymer chemistry. rsc.orgmdpi.comnsf.gov

Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.commdpi.com The molecules in liquid crystals, known as mesogens, often have an anisotropic, elongated shape. While this compound itself is unlikely to be liquid crystalline, it could serve as a precursor for the synthesis of mesogens. nih.gov By attaching a long, rigid group to the toluene ring, it might be possible to create molecules with the necessary shape anisotropy to form liquid crystalline phases. The flexible diethoxyethoxy side chain could act as a terminal group, influencing the melting point and the type of liquid crystalline phase formed. The study of structure-property relationships is crucial in the design of new liquid crystal materials. mdpi.com

Precursors for Catalytic Systems or Chemical Reagents (Excluding Prohibited Applications)

Finally, this compound could serve as a precursor for the synthesis of ligands for metal-based catalysts or as a component of specialized chemical reagents.

Catalytic Systems: By introducing coordinating functional groups onto the toluene ring, such as phosphines, amines, or thiols, it is possible to synthesize ligands that can bind to metal centers. rsc.orgresearchmap.jpdntb.gov.uascispace.com The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. The diethoxyethoxy group, being relatively sterically demanding, could influence the coordination geometry around the metal center and, consequently, the selectivity and activity of the catalyst.

Chemical Reagents: The aldehyde derived from this compound could be used to synthesize specific chemical reagents. For example, it could be converted into a diazo compound, which are versatile reagents in organic synthesis, capable of undergoing a variety of reactions such as cyclopropanations and insertions into C-H bonds. orgsyn.org

Future Research Directions and Emerging Opportunities for 2 2,2 Diethoxyethoxy Toluene

Innovations in Green Synthetic Chemistry for the Compound

Future research will likely focus on developing environmentally benign methods for synthesizing 2-(2,2-Diethoxyethoxy)toluene. Traditional ether synthesis methods often involve harsh reagents and generate significant waste. Green chemistry offers a pathway to mitigate these issues through innovative catalytic systems and the use of sustainable feedstocks. alfa-chemistry.com

Key research objectives in this area could include:

Catalytic Williamson Ether Synthesis: Investigating highly efficient catalysts, such as phase-transfer catalysts or zeolites, to facilitate the reaction between a derivative of o-cresol (B1677501) and a 2,2-diethoxyethoxy halide. This would aim to reduce reaction temperatures, minimize solvent usage, and improve atom economy.

Solvent-Free or Green Solvent Reactions: Exploring synthesis under solvent-free conditions or in biodegradable, low-toxicity solvents like ionic liquids or supercritical CO2. royalsocietypublishing.org This would drastically reduce the environmental impact associated with volatile organic compounds (VOCs). orientjchem.org

Biocatalysis: Developing enzymatic routes for the synthesis. Enzymes could offer high selectivity and operate under mild conditions, representing a frontier in green synthesis.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Metric | Traditional Route | Potential Green Route |

|---|---|---|

| Reagents | o-Cresol, Sodium Hydride, 2-Bromo-1,1-diethoxyethane | o-Cresol, Diethyl Carbonate (as both reagent and solvent) |

| Catalyst | None (stoichiometric base) | Reusable solid base catalyst (e.g., hydrotalcite) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Minimal or biodegradable solvent |

| Byproducts | Sodium Bromide, excess base | Ethanol (B145695) (recyclable) |

| Atom Economy | Moderate | High |

| Energy Input | High (reflux temperatures) | Moderate (lower temperatures) |

Exploration of Novel Reaction Pathways and Catalytic Applications

The molecular architecture of this compound, featuring an aromatic ring, a benzylic methyl group, and ether linkages, provides multiple sites for chemical modification. Future research could unlock novel reaction pathways to create a portfolio of valuable derivatives.

C-H Functionalization: A significant area of modern chemistry is the direct functionalization of carbon-hydrogen bonds. nih.govacs.org Research could target the catalytic activation of the C-H bonds on the toluene (B28343) methyl group or the aromatic ring. researchgate.net This would allow for the direct introduction of new functional groups, bypassing multi-step synthetic sequences and generating novel molecular scaffolds.

Side-Chain Modification: The diethoxyethoxy group could be a target for controlled hydrolysis or transacetalization reactions, offering a way to modify the side chain and tune the compound's properties.

Catalytic Cleavage: Investigating selective catalytic cleavage of the ether bonds could be a pathway for breaking down the molecule into valuable smaller components, which is particularly relevant for chemical recycling. rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of optimal synthetic routes and new applications, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. wikipedia.org These technologies allow for the rapid screening of a vast number of reaction parameters, catalysts, and substrates. patsnap.commorressier.com

Potential applications of these technologies include:

Reaction Optimization: An automated synthesis platform could systematically vary catalysts, ligands, solvents, temperatures, and reactant ratios to quickly identify the most efficient and green synthesis conditions for this compound. mit.edu

Catalyst Discovery: HTE can be employed to screen large libraries of potential catalysts for novel reactions, such as the C-H functionalization mentioned previously. rsc.org This data-driven approach, often coupled with machine learning, can significantly shorten the catalyst development cycle. acs.org

Derivative Libraries: Automated platforms can be programmed to synthesize a wide array of derivatives of the parent compound by reacting it with various building blocks. merckmillipore.com These libraries could then be screened for desirable properties in materials science or other applications.

Table 2: Parameters for High-Throughput Screening of C-H Activation on this compound

| Parameter | Variables to be Screened |

|---|---|

| Metal Catalyst | Palladium, Rhodium, Iridium, Iron, Copper complexes |

| Ligand | Phosphines, N-heterocyclic carbenes, Pyridines |

| Oxidant | Peroxides, Silver salts, Air/Oxygen |

| Solvent | Acetic Acid, Dichloromethane, Trifluoroethanol |

| Temperature | 25°C to 150°C (in 5°C increments) |

| Reaction Time | 1 hour to 24 hours |

Advanced Materials Design Leveraging the Compound's Structural Features

The unique combination of a rigid aromatic group and a flexible ether chain suggests that this compound could serve as a valuable component in advanced materials. Its structure could impart a desirable balance of thermal stability and processability. mdpi.com

Future research could explore its use as:

A High-Performance Monomer: After suitable functionalization (e.g., addition of hydroxyl or carboxylic acid groups via C-H activation), the molecule could be polymerized to create novel poly(arylene ether)s or polyesters. acs.org These materials could exhibit high glass transition temperatures and good solubility, making them suitable for engineering plastics or membranes. mdpi.com

A Sustainable Plasticizer: The compound's structure is reminiscent of some plasticizers used to increase the flexibility of polymers like polyvinyl chloride (PVC). Research could evaluate its efficacy as a bio-based or safer alternative to traditional phthalate (B1215562) plasticizers. nbinno.com

A Specialty Solvent: With a likely high boiling point and unique solvency characteristics due to its ether and aromatic components, it could be investigated as a green solvent alternative to toluene in specific applications, such as polymerizations or coatings. whiterose.ac.ukwhiterose.ac.uk

Table 3: Potential Material Applications and Imparted Properties

| Material Type | Role of Compound | Potential Properties |

|---|---|---|

| Poly(arylene ether)s | Monomer | High thermal stability, good mechanical strength, improved solubility. mdpi.com |

| Polyesters | Monomer | Enhanced flexibility, controlled degradability, amorphous nature. acs.org |

| PVC Formulations | Plasticizer | Good low-temperature flexibility, low migration, improved biocompatibility. chemistryviews.org |

| Specialty Coatings | Solvent/Additive | High boiling point, good resin compatibility, low VOC emissions. |

Development of Sustainable Production Methods and Circular Economy Considerations

A key aspect of modern chemical research is the integration of sustainability from the outset. For this compound, this involves considering its entire lifecycle.

Bio-Based Feedstocks: A major research goal would be to produce the compound from renewable resources. The toluene moiety could potentially be derived from biomass through processes like the catalytic conversion of isoprene (B109036) and acrolein. nih.gov The diethoxyethoxy portion can be sourced from bio-ethanol, a widely available biofuel. The growing market for bio-based toluene underscores the industrial relevance of this approach. mobilityforesights.comimarcgroup.com

Chemical Recycling: If the compound is used to create new polymers, designing for recyclability is paramount. Research should focus on developing chemical recycling processes, such as catalyzed depolymerization, that can break down the polymer back into its constituent monomers or other valuable chemicals. acs.org The ether linkages in the compound's side chain might offer specific chemical handles to facilitate this degradation. researchgate.net

Lifecycle Assessment: A comprehensive lifecycle assessment would be necessary to quantify the environmental benefits of bio-based production routes and recycling loops compared to a traditional linear, petroleum-based economy.

Table 4: Hypothetical Circular Economy Model for this compound-Based Polymer

| Stage | Description |

|---|---|

| Feedstock | Toluene and ethanol are produced from non-food lignocellulosic biomass. axens.net |

| Synthesis | Green catalytic synthesis is used to produce the monomer from bio-based feedstocks. |

| Polymerization | The monomer is polymerized into an advanced material (e.g., a poly(arylene ether)). |

| Use Phase | The polymer is used in a durable application, such as an engineering plastic. |

| End-of-Life | The material is collected and subjected to selective catalytic degradation. |

| Recycling | The polymer is depolymerized back to the original monomer or other useful chemical intermediates, which re-enter the production cycle. dntb.gov.ua |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,2-Diethoxyethoxy)toluene, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via O-alkylation of substituted phenols with 2-bromo-1,1-diethoxyethane. A typical procedure involves dissolving 2-bromo-4-fluoro-3-methylphenol in DMF with potassium carbonate (base) and heating with 2-bromo-1,1-diethoxyethane under reflux (110°C, 5–16 hours). Workup includes extraction with diethyl ether, washing with saturated K₂CO₃(aq), and purification via column chromatography (isohexane/EtOAc). Yields range from 65–81% depending on substituents and catalyst loading (e.g., Pd(OAc)₂ or Pd(hfaa)₂) .

- Key Variables : Catalyst choice (Pd vs. ligand-free systems), solvent polarity (DMF vs. toluene), and reaction time significantly impact yield. Excess diethoxyethane improves conversion but may complicate purification .

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

- Analytical Techniques :

- ¹H/¹³C-NMR : Diagnostic signals include:

- Protons on the diethoxyethyl group: δ 1.14 ppm (t, CH₃), 3.58–3.71 ppm (m, CH₂-O), 4.84 ppm (t, acetal proton) .

- Aromatic protons: δ 6.89–7.96 ppm (substituted carbazole or toluene backbone) .

- IR : Strong bands at 2970–2879 cm⁻¹ (C-H stretch, aliphatic), 1612–1496 cm⁻¹ (aromatic C=C), and 1128–1073 cm⁻¹ (C-O-C ether/acetal) .

- MS : Molecular ion [M⁺] at m/z 329–373, with fragmentation patterns confirming substituent loss (e.g., diethoxyethyl group at m/z 103) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

- Observed Issues :

- Acetal Hydrolysis : Moisture-sensitive intermediates may hydrolyze to form aldehydes. Use of anhydrous solvents (e.g., DMF) and inert atmospheres minimizes this .

- Elimination Reactions : Excess base (K₂CO₃) can promote β-elimination, forming alkenes. Controlled base stoichiometry and lower temperatures (≤110°C) suppress this .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in substituted derivatives?

- Case Study : Substituents on the aromatic ring (e.g., methoxy or methyl groups) direct O-alkylation. For example, electron-donating groups (e.g., -OCH₃) at the para position increase reaction rates by stabilizing transition states via resonance. Pd(hfaa)₂ catalysts improve selectivity for sterically hindered positions (e.g., ortho-substituted toluenes) .

- Experimental Design :

- Use Hammett σ constants to predict substituent effects on reaction kinetics.

- Screen ligands (e.g., PPh₃ vs. bidentate ligands) to modulate Pd catalyst selectivity .

Q. How do spectral data discrepancies arise between theoretical and experimental values, and how are they resolved?

- Example : In ¹³C-NMR, calculated shifts for acetal carbons (δ ~100 ppm) may deviate due to solvent polarity (DMSO vs. CDCl₃) or hydrogen bonding. For 2-(2,2-Diethoxyethoxy)-3-methoxy-9H-carbazol, experimental δ 100.16 ppm (acetal C) aligns with DFT calculations using the B3LYP/6-31G(d) basis set, but deviations up to 2 ppm occur in aromatic regions due to π-stacking .

- Resolution :

- Validate assignments via 2D NMR (HSQC, HMBC) .

- Compare with structurally analogous compounds (e.g., 4-(2,2-Diethoxyethoxy)-benzonitrile, δ 100.37 ppm for acetal C) .

Q. What mechanistic insights explain the stability of the acetal group under acidic cyclization conditions?

- Observation : During benzofuran formation (e.g., synthesis of 7-bromo-5-fluoro-4-methylbenzofuran), the acetal group remains intact despite using polyphosphoric acid (PPA) at 90–100°C .

- Mechanism : The acetal’s ether linkages are less prone to acidolysis compared to esters or ketals. PPA preferentially activates the phenolic oxygen for cyclization without attacking the diethoxyethyl moiety .

- Supporting Data : IR spectra post-reaction show retained C-O-C stretches (1128–1073 cm⁻¹), confirming acetal stability .

Q. What environmental and safety controls are critical during large-scale synthesis?

- Hazard Mitigation :

- Ventilation : Required to avoid inhalation of volatile intermediates (e.g., DMF, diethyl ether). Respiratory protection (FFP2 masks) is recommended if local exhaust is inadequate .

- Waste Handling : Diethoxyethane and Pd-containing residues are classified as hazardous. Neutralize acidic waste (e.g., PPA) with CaCO₃ before disposal .

Data Contradictions and Research Gaps

Q. Why are yields for this compound derivatives inconsistent across studies, and how can reproducibility be improved?

- Identified Factors :

- Catalyst Deactivation : Pd(OAc)₂ degrades in polar aprotic solvents (e.g., DMF) over extended reaction times. Fresh catalyst batches or ligand-stabilized systems (e.g., Pd(hfaa)₂) enhance reproducibility .

- Moisture Sensitivity : Traces of H₂O in solvents hydrolyze intermediates. Use of molecular sieves (3Å) or strict anhydrous conditions is critical .

- Recommendations : Report detailed reaction parameters (e.g., solvent water content, catalyst age) in publications to aid replication .

Q. What alternatives exist for discontinued or commercially unavailable this compound derivatives?

- Synthetic Workarounds :

- Use 2-(2-methoxyethoxy)ethanol as a precursor, followed by acetal protection with ethyl orthoformate .

- Modify substituents (e.g., replace diethoxy with dimethoxy groups) to retain reactivity while avoiding patent restrictions .

- Validation : Compare NMR/MS data of analogs with parent compounds to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.